molecular formula C10H12N4O2S B15216553 Butanoic acid, (1H-purin-6-ylthio)methyl ester CAS No. 114208-83-2

Butanoic acid, (1H-purin-6-ylthio)methyl ester

Cat. No.: B15216553
CAS No.: 114208-83-2
M. Wt: 252.30 g/mol
InChI Key: QEDDLDVOLQFFLS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((1H-Purin-6-yl)thio)methyl butyrate typically involves the esterification of butyric acid with an alcohol derivative of purine. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions include heating the mixture under reflux to drive the reaction to completion .

Industrial Production Methods: In an industrial setting, the production of ((1H-Purin-6-yl)thio)methyl butyrate can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: ((1H-Purin-6-yl)thio)methyl butyrate is used as a building block in organic synthesis. It is valuable in the preparation of more complex molecules, especially in the synthesis of nucleoside analogs .

Biology: In biological research, this compound is used to study the interactions of purine derivatives with enzymes and receptors. It serves as a model compound for understanding the behavior of purine-based drugs .

Medicine: It is investigated for its antiviral and anticancer properties due to its ability to interact with nucleic acids and proteins .

Industry: In the industrial sector, this compound is used in the production of flavors and fragrances. Its ester group contributes to its pleasant odor, making it suitable for use in perfumes and flavoring agents .

Mechanism of Action

The mechanism of action of ((1H-Purin-6-yl)thio)methyl butyrate involves its interaction with molecular targets such as enzymes and receptors. The purine ring system can mimic natural nucleotides, allowing the compound to bind to nucleotide-binding sites on proteins. This interaction can inhibit or modulate the activity of enzymes involved in DNA and RNA synthesis .

Comparison with Similar Compounds

Uniqueness: ((1H-Purin-6-yl)thio)methyl butyrate is unique due to its purine ring system, which imparts distinct biological activities not found in simpler esters like methyl butyrate or ethyl acetate. Its ability to interact with nucleic acids and proteins makes it valuable in medicinal and biological research .

Properties

CAS No.

114208-83-2

Molecular Formula

C10H12N4O2S

Molecular Weight

252.30 g/mol

IUPAC Name

7H-purin-6-ylsulfanylmethyl butanoate

InChI

InChI=1S/C10H12N4O2S/c1-2-3-7(15)16-6-17-10-8-9(12-4-11-8)13-5-14-10/h4-5H,2-3,6H2,1H3,(H,11,12,13,14)

InChI Key

QEDDLDVOLQFFLS-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)OCSC1=NC=NC2=C1NC=N2

Origin of Product

United States

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